molecular formula C16H18F3N3O2 B14918560 N-(4-{(1Z)-1-[2-(cyclopentylcarbonyl)hydrazinylidene]ethyl}phenyl)-2,2,2-trifluoroacetamide

N-(4-{(1Z)-1-[2-(cyclopentylcarbonyl)hydrazinylidene]ethyl}phenyl)-2,2,2-trifluoroacetamide

Cat. No.: B14918560
M. Wt: 341.33 g/mol
InChI Key: QXFVQXRFCWCTQE-FBHDLOMBSA-N
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Description

ML159 is a chemical compound known for its significant role in scientific research, particularly in the field of medicinal chemistry. It is recognized for its potential as an inhibitor of specific enzymes, making it a valuable tool in the study of various biological processes and disease mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML159 typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of ML159 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

ML159 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen atoms.

    Substitution: ML159 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.

    Substitution: Halogens, nucleophiles, often under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ML159 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Serves as a tool to study enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ML159 involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, ML159 can inhibit their activity, thereby modulating various biological pathways. This inhibition can lead to changes in cellular processes, making ML159 a valuable compound for studying disease mechanisms and developing new therapies.

Comparison with Similar Compounds

Similar Compounds

  • ML160
  • ML161
  • ML162

Uniqueness

ML159 is unique due to its specific binding affinity and selectivity for certain enzymes, which distinguishes it from other similar compounds. This selectivity makes it particularly useful in targeted research applications, allowing for more precise modulation of biological pathways.

Properties

Molecular Formula

C16H18F3N3O2

Molecular Weight

341.33 g/mol

IUPAC Name

N-[(Z)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide

InChI

InChI=1S/C16H18F3N3O2/c1-10(21-22-14(23)12-4-2-3-5-12)11-6-8-13(9-7-11)20-15(24)16(17,18)19/h6-9,12H,2-5H2,1H3,(H,20,24)(H,22,23)/b21-10-

InChI Key

QXFVQXRFCWCTQE-FBHDLOMBSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1CCCC1)/C2=CC=C(C=C2)NC(=O)C(F)(F)F

Canonical SMILES

CC(=NNC(=O)C1CCCC1)C2=CC=C(C=C2)NC(=O)C(F)(F)F

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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